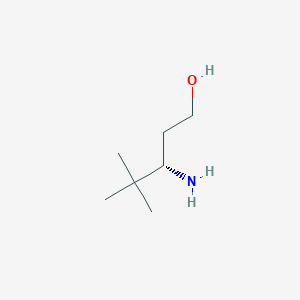
(S)-3-amino-4,4-dimethylpentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-amino-4,4-dimethylpentan-1-ol is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) on a pentane backbone with two methyl groups attached to the fourth carbon. Its unique structure makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-amino-4,4-dimethylpentan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with commercially available starting materials such as 4,4-dimethylpentan-1-ol.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Amination: The hydroxyl group can be converted to an amino group through a series of reactions, including protection, substitution, and deprotection steps.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts to selectively hydrogenate precursors.
Enzymatic Methods: Employing enzymes to achieve high enantioselectivity.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-amino-4,4-dimethylpentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM), room temperature.
Reduction: LiAlH4, ether, reflux.
Substitution: Tosyl chloride (TsCl), pyridine, room temperature.
Major Products
Oxidation: Formation of 3-amino-4,4-dimethylpentanal.
Reduction: Formation of 3-amino-4,4-dimethylpentane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-3-amino-4,4-dimethylpentan-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-3-amino-4,4-dimethylpentan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways by inhibiting or activating key enzymes, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
®-3-amino-4,4-dimethylpentan-1-ol: The enantiomer of the compound with different optical activity.
3-amino-4-methylpentan-1-ol: A structurally similar compound with one less methyl group.
3-amino-4,4-dimethylhexan-1-ol: A homolog with an additional carbon in the backbone.
Uniqueness
(S)-3-amino-4,4-dimethylpentan-1-ol is unique due to its specific chiral center and the presence of both amino and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C7H17NO |
|---|---|
Peso molecular |
131.22 g/mol |
Nombre IUPAC |
(3S)-3-amino-4,4-dimethylpentan-1-ol |
InChI |
InChI=1S/C7H17NO/c1-7(2,3)6(8)4-5-9/h6,9H,4-5,8H2,1-3H3/t6-/m0/s1 |
Clave InChI |
JMAOWDJEWXBRGR-LURJTMIESA-N |
SMILES isomérico |
CC(C)(C)[C@H](CCO)N |
SMILES canónico |
CC(C)(C)C(CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,8-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B15217836.png)
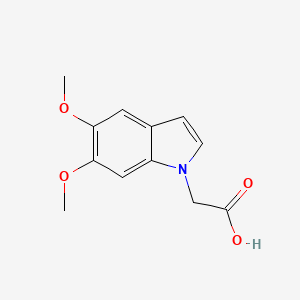
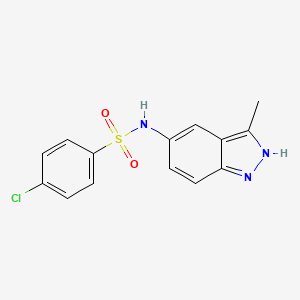
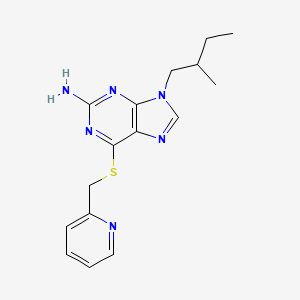


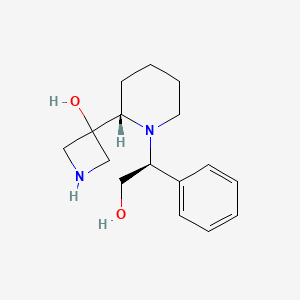
![2,8-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)dibenzo[b,d]furan](/img/structure/B15217895.png)
![n-[6-(Diethoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]acetamide](/img/structure/B15217901.png)

![(R)-2-Amino-2-(benzo[D][1,3]dioxol-5-YL)acetic acid](/img/structure/B15217927.png)
![4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL](/img/structure/B15217932.png)
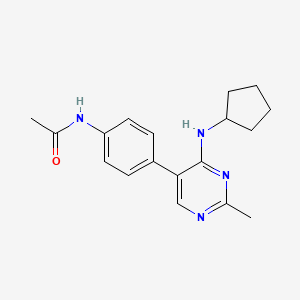
![tert-Butyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1-carboxylate](/img/structure/B15217947.png)
